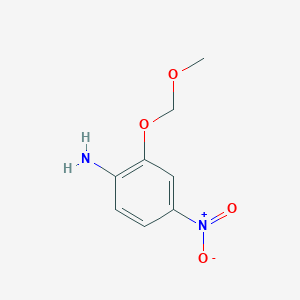

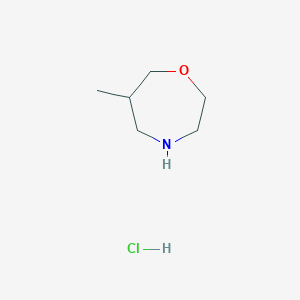

(1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Overview

Description

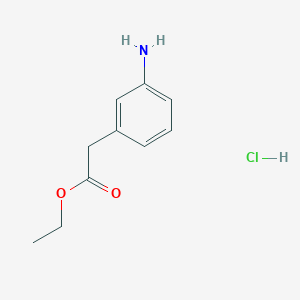

“(1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a chemical compound with the molecular formula C4H7N3O . It has a molecular weight of 113.12 and a density of 1.33±0.1 g/cm3 (Predicted) . The melting point is 133.3℃ and the boiling point is 296.8±42.0 °C (Predicted) .

Synthesis Analysis

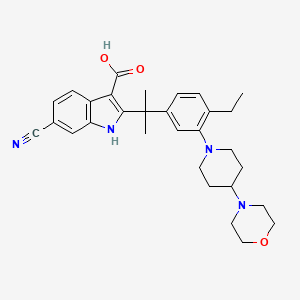

The synthesis of compounds incorporating the “(1-methyl-1H-1,2,3-triazol-4-yl)methanol” moiety has been reported in the literature . For example, a series of novel hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones were synthesized . Another study reported the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .Physical And Chemical Properties Analysis

“(1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride” has a molecular weight of 149.58 . Its physical state is a powder . The storage temperature is room temperature .Scientific Research Applications

Synthesis and Catalytic Applications

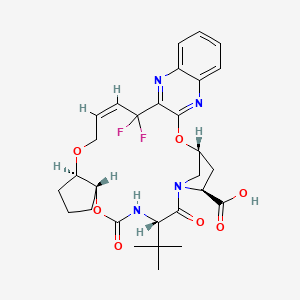

A significant application of this compound is in the synthesis and catalysis domain. It has been utilized in the preparation of tris(triazolyl)methanol ligands and derivatives, which are valuable in transition metal-mediated reactions. These C3-symmetric tripodal ligands are constructed modularly through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes. Such ligands find applications in various synthesis and catalysis processes, including homogeneous systems and heterogenised (polystyrene- and magnetic nanoparticle-supported) formats, highlighting their versatility and utility in advancing chemical synthesis techniques (Pablo Etayo, C. Ayats, M. A. Pericàs, 2016).

Molecular and Structural Studies

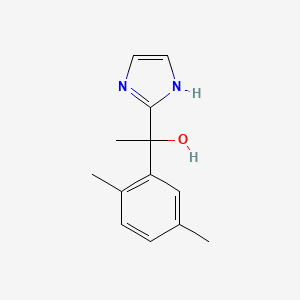

On a molecular level, studies have focused on understanding the structure and properties of related triazole compounds. For instance, investigations into the molecular orbitals, UV-vis spectra, and solvatochromic behaviors of carbanion monosubstituted triazole compounds in binary hydroxyl solvent mixtures have provided insights into the interactions and behaviors of these molecules under different conditions. Such research aids in the deeper understanding of the fundamental properties of triazole derivatives, which can influence their practical applications in various scientific and industrial processes (D. Dorohoi et al., 2021).

Photostability and Environmental Impact

Research has also been conducted on the photostability of triazole fungicides, which shares a structural similarity with "(1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride". These studies are crucial for understanding the environmental impact and degradation processes of such compounds. Photolysis in various solvents showed considerable formation of degradation products, providing insights into the environmental fate and stability of triazole derivatives. This research is essential for assessing the safety and ecological effects of using these compounds in agriculture and other industries (S. K. Nag, P. Dureja, 1997).

properties

IUPAC Name |

(1-methyltriazol-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-7-2-4(3-8)5-6-7;/h2,8H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLFDTRBLIFARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)

![4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1530475.png)

![10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B1530479.png)